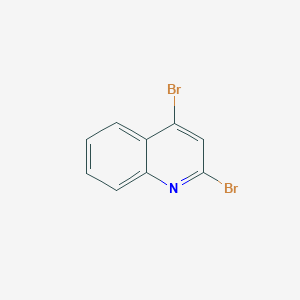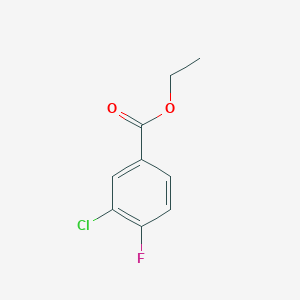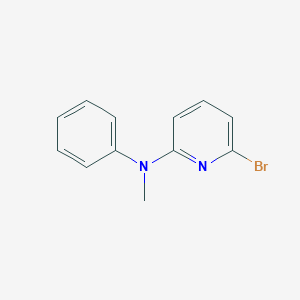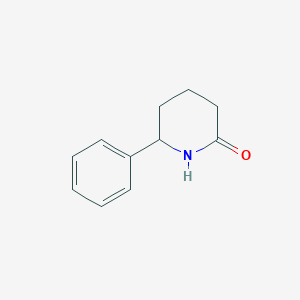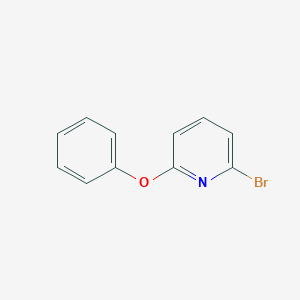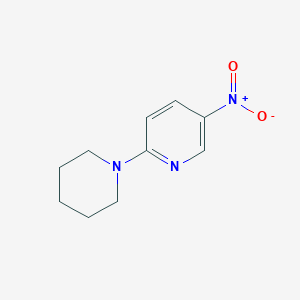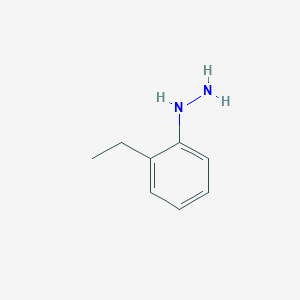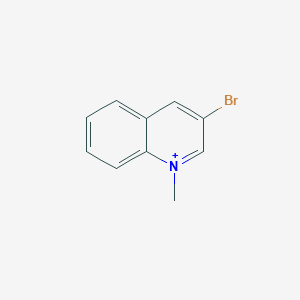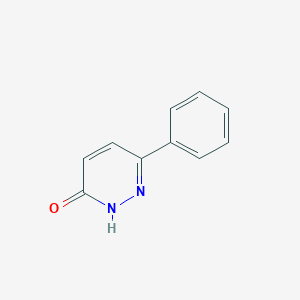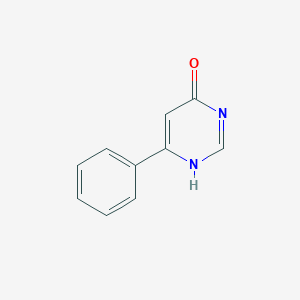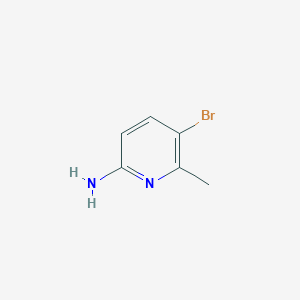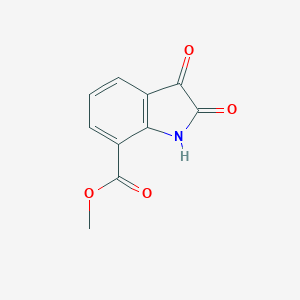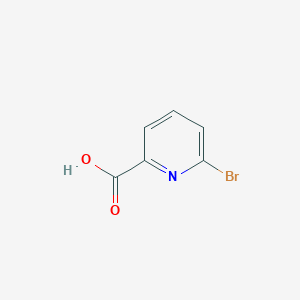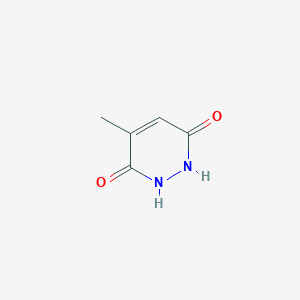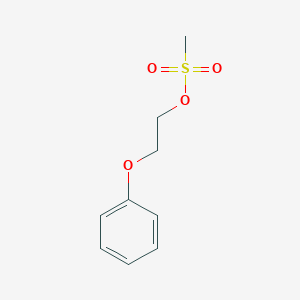
2-Phenoxyethyl methanesulfonate
概要
説明
2-Phenoxyethyl methanesulfonate (PEMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEMS is a sulfonate ester that is commonly used as a reagent for the protection of hydroxyl groups in organic synthesis. In addition, PEMS has been found to exhibit various biological activities, making it a promising candidate for future research.
作用機序
2-Phenoxyethyl methanesulfonate has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. The mechanism of action of 2-Phenoxyethyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells.
生化学的および生理学的効果
2-Phenoxyethyl methanesulfonate has been shown to exhibit various biochemical and physiological effects in cells. For example, 2-Phenoxyethyl methanesulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-Phenoxyethyl methanesulfonate has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer.
実験室実験の利点と制限
2-Phenoxyethyl methanesulfonate is a useful reagent for the protection of hydroxyl groups in organic synthesis due to its selectivity and ease of use. However, 2-Phenoxyethyl methanesulfonate has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are many potential future directions for research on 2-Phenoxyethyl methanesulfonate. One area of interest is the development of new synthetic methods for the production of 2-Phenoxyethyl methanesulfonate and related compounds. Another area of interest is the investigation of the mechanism of action of 2-Phenoxyethyl methanesulfonate and its potential as a therapeutic agent for various diseases. Finally, the development of new applications for 2-Phenoxyethyl methanesulfonate in fields such as materials science and catalysis is also an area of potential future research.
科学的研究の応用
2-Phenoxyethyl methanesulfonate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 2-Phenoxyethyl methanesulfonate is in the protection of hydroxyl groups in organic synthesis. 2-Phenoxyethyl methanesulfonate can selectively protect primary and secondary hydroxyl groups, making it a useful reagent for the synthesis of complex molecules.
特性
CAS番号 |
141482-06-6 |
|---|---|
製品名 |
2-Phenoxyethyl methanesulfonate |
分子式 |
C9H12O4S |
分子量 |
216.26 g/mol |
IUPAC名 |
2-phenoxyethyl methanesulfonate |
InChI |
InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
CEWGIIZKTNAOIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
正規SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
2-phenoxyethyl Methanesulfonate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

